Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride
CAS No.: 1427475-15-7
Cat. No.: VC7839142
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427475-15-7 |
|---|---|
| Molecular Formula | C13H18ClNO3 |
| Molecular Weight | 271.74 |
| IUPAC Name | methyl 4-benzylmorpholine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H |
| Standard InChI Key | ZYVZEZYXXMJLSX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl |
| Canonical SMILES | COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 4-benzylmorpholine-2-carboxylate hydrochloride belongs to the class of substituted morpholines, featuring a six-membered morpholine ring with a benzyl group at the 4-position and a methyl carboxylate ester at the 2-position. The hydrochloride salt form introduces a chlorine atom, contributing to its ionic character and enhanced aqueous solubility.
Molecular Characteristics
-
IUPAC Name: Methyl 4-benzylmorpholine-2-carboxylate hydrochloride
-
Molecular Formula:
-
SMILES Representation: COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl.
-
InChI Key: ZYVZEZYXXMJLSX-UHFFFAOYSA-N.
The stereochemistry of the morpholine ring influences its biological activity, with enantiopure forms often exhibiting distinct pharmacological profiles. For instance, (R)-(-)-4-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-N-isobutylmorpholine-2-carboxamide, a related derivative, demonstrates specific optical rotations ( = -31.75°), highlighting the importance of chirality in drug design .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of methyl 4-benzylmorpholine-2-carboxylate hydrochloride involves a multi-step process:
-
Base-Catalyzed Esterification: 4-Benzylmorpholine reacts with methyl chloroformate in the presence of triethylamine, typically in acetonitrile at room temperature.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization or chromatography .
Optimization and Scalability
Industrial-scale production requires careful control of reaction conditions to avoid byproducts such as N-oxides or over-alkylation. Palladium-catalyzed reactions have been explored to introduce hydroxy-substituted derivatives, further expanding its utility in synthesizing bioactive molecules.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to form 4-benzylmorpholine-2-carboxylic acid, a precursor for further functionalization :
This reaction is critical for generating intermediates used in peptide mimetics and enzyme inhibitors .
Decarboxylative Alkylation
Under photoredox conditions, the carboxylic acid derivative participates in decarboxylative Giese-type reactions with alkenes, yielding alkylated products with high diastereoselectivity. The Fukuzumi catalyst (acridinium salts) and visible light (450 nm) drive this transformation, enabling access to complex morpholine-based architectures.
N-Functionalization
The morpholine nitrogen can undergo alkylation or acylation. For example, benzylation with benzyl chloride in acetonitrile/methanol at 50°C produces quaternary ammonium salts, which are explored as chiral catalysts or ionic liquids.
Pharmacological Applications and DMPK Profiling
Drug Metabolism and Pharmacokinetics (DMPK)
Methyl 4-benzylmorpholine-2-carboxylate derivatives have been optimized for improved pharmacokinetic properties. Key findings from structure–activity relationship (SAR) studies include:
| Compound | LogD₇.₄ | Kinetic Solubility (μM) | Metabolic Stability (t₁/₂, min) | Protein Binding (% Free) |
|---|---|---|---|---|
| 4 | 4.24 | 1.4 | 21.8 (human microsomes) | <1% |
| 68 | 2.71 | 146 | 39.9 (human microsomes) | 3.8% |
Data adapted from ACS Medicinal Chemistry Letters .
Substituting the 6-phenyl ring with polar groups like 4-benzylmorpholine (42) or 2-(hydroxyethyl)benzamide (76) reduces lipophilicity (LogD₇.₄) and enhances solubility, as seen in compound 68 . These modifications also improve metabolic stability, critical for oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume